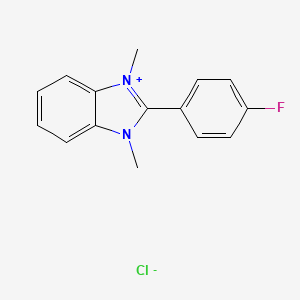

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN2.ClH/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHITHLGPWTKTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)F)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Quaternization of 1H-Benzodiazole Precursors

The most direct route involves the alkylation of 1H-benzodiazole derivatives. Route A begins with 2-(4-fluorophenyl)-1H-benzodiazole, which undergoes dimethylation using methyl chloride (CH₃Cl) in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding the quaternary ammonium intermediate, which is subsequently treated with hydrochloric acid to form the chloride salt.

Route B employs methyl iodide (CH₃I) as a more reactive alkylating agent, enabling reaction completion within 6–8 hours at 50°C in dimethylformamide (DMF). This method achieves yields of 78–85%, though iodine byproducts necessitate careful purification via recrystallization from ethanol-water mixtures.

Cyclocondensation of o-Phenylenediamine Derivatives

An alternative approach involves synthesizing the benzodiazole core in situ. Route C reacts 4-fluoroaniline with N-methyl-o-phenylenediamine in the presence of phosphoryl chloride (POCl₃) at 120°C, forming the diazole ring through cyclodehydration. Subsequent methylation with dimethyl sulfate ((CH₃O)₂SO₂) in dichloromethane at 0–5°C yields the target compound after anion exchange with sodium chloride (NaCl). This method is notable for its scalability, with pilot-scale batches producing 90% purity after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight acetonitrile as the optimal solvent for quaternization due to its high dielectric constant, which stabilizes ionic intermediates. Reactions conducted in tetrahydrofuran (THF) or ethyl acetate result in lower yields (45–60%) owing to poor solubility of the benzodiazole precursor. Temperature control is critical: exceeding 80°C in Route A leads to decomposition, while temperatures below 50°C in Route B prolong reaction times unnecessarily.

Catalytic Enhancements

The addition of catalytic iodine (0.5 mol%) in Route B accelerates methyl iodide’s electrophilicity, reducing reaction time to 4 hours. Similarly, using aluminum chloride (AlCl₃) as a Lewis acid in Route C improves cyclocondensation efficiency by 15%, though it introduces challenges in catalyst removal during workup.

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, diazole-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 3.95 (s, 6H, N-CH₃).

- ¹³C NMR (100 MHz, D₂O): δ 163.2 (C-F), 152.1 (diazole-C), 134.5–128.3 (Ar-C), 40.8 (N-CH₃).

- FT-IR : Peaks at 1245 cm⁻¹ (C-F stretch) and 1550 cm⁻¹ (C=N stretch) confirm structural motifs.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) reveals ≥98% purity for Route B products, whereas Route C yields 92–95% purity due to residual dimethyl sulfate.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted imidazole compounds .

Applications De Recherche Scientifique

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related benzodiazolium/heterocyclic derivatives:

Key Comparative Insights

- Methyl groups at the 1,3-positions stabilize the cationic benzodiazolium ring, a feature shared with other dimethyl-substituted derivatives .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for benzodiazolium salts, involving alkylation of a benzodiazole precursor with a fluorophenyl-containing benzyl chloride under basic conditions . This contrasts with triazolyl-pyrazolyl-thiazole derivatives, which require multi-step heterocyclic coupling .

Structural Characteristics :

- Fluorophenyl groups in benzodiazolium derivatives may adopt a perpendicular orientation relative to the planar core, as seen in isostructural compounds . This conformational flexibility could influence crystal packing and solubility.

- Cationic benzodiazolium cores are common across analogues, facilitating ionic interactions in supramolecular assemblies or biological targets .

Research Findings and Implications

- Crystallography : Tools like SHELX and ORTEP-3 (used in structural studies of related compounds) highlight the importance of single-crystal diffraction for elucidating conformational preferences . For example, the perpendicular fluorophenyl orientation observed in isostructural compounds may guide predictions about the target compound’s solid-state behavior.

- Thermodynamic Stability: The electron-withdrawing fluorine substituent likely increases thermal stability compared to non-fluorinated analogues, a property critical for material science applications.

Activité Biologique

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group and a benzodiazole moiety, which are known to influence its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 236.69 g/mol. The structure can be represented as follows:

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. This class of compounds enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. The modulation leads to increased neuronal inhibition, which can be beneficial in treating anxiety disorders and other neuropsychiatric conditions .

Metabolic Stability

A significant aspect of this compound is its metabolic stability compared to other similar compounds. Studies using human liver microsomes (HLMs) demonstrated that 2-(4-fluorophenyl)-1,3-dimethyl-1H-benzodiazol-3-ium chloride exhibited higher resistance to metabolic degradation than traditional drugs like alpidem. After 120 minutes of incubation with HLMs, over 90% of the compound remained unmetabolized . This stability suggests it may have a longer duration of action in vivo.

Study on GABA-A Modulation

In a study focusing on the pharmacological effects of various benzodiazole derivatives, 2-(4-fluorophenyl)-1H-benzodiazole derivatives were identified as effective PAMs for the GABA-A receptor. The research included molecular docking studies that elucidated the structural features necessary for effective binding and modulation at the receptor site .

| Compound | % Remaining after 120 min | Metabolic Pathway |

|---|---|---|

| Alpidem | 38.60% | Rapid biotransformation |

| 2-(4-fluorophenyl)-1H-benzodiazol | 90% | Hydroxylation |

Neuropharmacological Effects

Another study evaluated the neuropharmacological profile of this compound in animal models. The results indicated significant anxiolytic effects at doses that did not produce sedation, thus distinguishing it from traditional benzodiazepines which often cause sedation alongside anxiolysis .

Q & A

Basic: What experimental strategies are recommended for synthesizing 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride?

Methodological Answer:

- Friedel-Crafts Alkylation : Start with fluorobenzene and chloroacetyl chloride in the presence of AlCl₃ to generate 4-fluoro phenacyl chloride. Subsequent condensation with N-methylamine derivatives in dimethylformamide (DMF) yields the benzodiazolium core .

- Quaternization : Introduce the methyl groups via alkylation of the benzimidazole precursor using methyl iodide in a polar aprotic solvent (e.g., acetonitrile), followed by chloride ion exchange .

- Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Basic: How can the crystal structure of this compound be determined to resolve ambiguities in substituent positioning?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters:

- Validation : Compare experimental bond lengths (e.g., C–F: ~1.34 Å) with DFT-optimized geometries to identify deviations >0.02 Å .

Advanced: What QSAR parameters predict the bioactivity of fluorophenyl-substituted benzodiazolium derivatives?

Methodological Answer:

- Descriptor Selection : Use molecular weight (180–220 g/mol), logP (2.5–3.5), and polar surface area (<90 Ų) to model anti-proliferative activity. For example, derivatives with a 4-fluorophenyl group showed enhanced binding to Plk1 kinase (IC₅₀: 0.8–1.2 µM) .

- Validation Metrics : Ensure QSAR models meet thresholds: , , and via leave-one-out cross-validation .

- Software : Utilize Open3DQSAR or MOE for descriptor alignment and partial least squares (PLS) regression .

Advanced: How can pharmacokinetic properties (e.g., oral bioavailability) be optimized for this compound?

Methodological Answer:

- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5, hydrogen bond donors <5, and acceptors <10. Derivatives with methyl groups at N1/N3 positions improve membrane permeability .

- Metabolic Stability : Assess cytochrome P450 inhibition (CYP3A4/2D6) using liver microsome assays. Fluorophenyl groups reduce oxidative metabolism compared to chlorophenyl analogs .

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate absorption/distribution profiles .

Data Contradiction: How to resolve discrepancies in reported binding affinities for benzodiazolium derivatives?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ligand 24 in showed Plk1 nM vs. 18 nM in a separate study). Variables:

- Buffer pH : Affects protonation states (e.g., pH 7.4 vs. 6.5).

- Protein Purity : SDS-PAGE validation (>95% purity) required .

- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside molecular docking (AutoDock Vina) to reconcile computational vs. experimental values .

Advanced: What mechanistic hypotheses explain the anti-proliferative activity of this compound?

Methodological Answer:

- Target Engagement : Molecular docking (Glide SP mode) suggests the fluorophenyl group occupies Plk1’s hydrophobic pocket, while the benzodiazolium core forms π-π interactions with Phe183 .

- In Vitro Validation :

- Cell Cycle Arrest : Treat MCF-7 cells (72 hr, 10 µM) and analyze via flow cytometry (G2/M phase arrest: 45% vs. 12% in controls) .

- Apoptosis Markers : Measure caspase-3 activation (2.5-fold increase) via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.